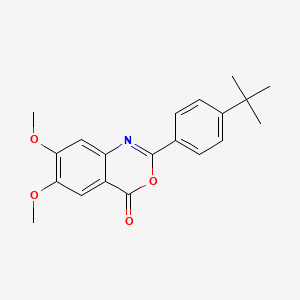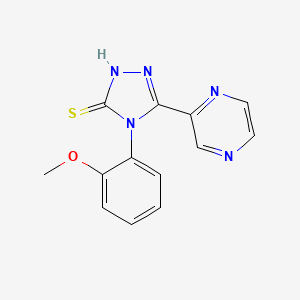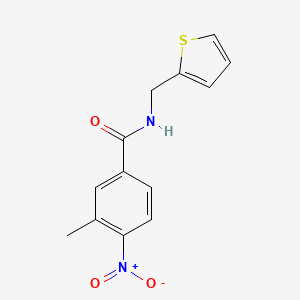
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide, also known as DMABN, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. DMABN is a hydrazone derivative that has been synthesized through a variety of methods and has been shown to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been shown to inhibit the proliferation of various cancer cells, including breast cancer cells and lung cancer cells. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains.
実験室実験の利点と制限
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize. This compound has also been shown to exhibit low toxicity in various cell lines. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its potential side effects and long-term safety.
将来の方向性
There are several future directions for 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide research. One area of interest is the development of this compound-based metal ion sensors for the detection of heavy metals in environmental samples. Another area of interest is the development of this compound-based fluorescent probes for the detection of nitrite in biological samples. Additionally, more research is needed to determine the potential therapeutic applications of this compound, particularly in the treatment of cancer and inflammatory diseases.
合成法
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has been synthesized through a variety of methods including the reaction of 2,4-dimethoxybenzaldehyde with aniline in the presence of ethanol and hydrochloric acid, and the reaction of 2,4-dimethoxybenzaldehyde with butanohydrazide in the presence of acetic acid. The synthesis of this compound has also been achieved through the reaction of 2,4-dimethoxybenzaldehyde with butanohydrazide in the presence of acetic anhydride and sodium acetate.
科学的研究の応用
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use as a metal ion sensor and as a fluorescent probe for the detection of nitrite.
特性
IUPAC Name |
2-anilino-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-4-17(21-15-8-6-5-7-9-15)19(23)22-20-13-14-10-11-16(24-2)12-18(14)25-3/h5-13,17,21H,4H2,1-3H3,(H,22,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGXWSVYTLYTAH-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=C(C=C(C=C1)OC)OC)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=C(C=C(C=C1)OC)OC)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)
![N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5698738.png)
![N-[4-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5698746.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5698755.png)

![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)



![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)

![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)